3-Isopropoxy-2,4,6-trifluorophenylboronic acid

描述

Systematic Nomenclature and Structural Identification

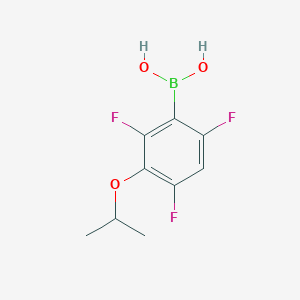

This compound is systematically identified through its Chemical Abstracts Service registry number 871125-73-4, which serves as its unique molecular identifier in chemical databases and literature. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the complete name being (2,4,6-trifluoro-3-propan-2-yloxyphenyl)boronic acid. This nomenclature explicitly describes the substitution pattern on the phenyl ring, indicating the presence of three fluorine atoms at positions 2, 4, and 6, while an isopropoxy group occupies position 3, and the boronic acid functional group is directly attached to the phenyl ring.

The molecular formula C9H10BF3O3 encapsulates the precise atomic composition, revealing a molecular weight of 233.98 grams per mole. The structural arrangement features a benzene ring core with specific substitution patterns that significantly influence the compound's chemical behavior and physical properties. The canonical Simplified Molecular Input Line Entry System representation, CC(Oc1c(F)cc(c(c1F)B(O)O)F)C, provides a linear notation that unambiguously describes the molecular connectivity. The International Chemical Identifier key ROCZYUISNXPFSX-UHFFFAOYSA-N serves as a standardized hash code for computational chemical databases.

Alternative nomenclature systems recognize this compound through several synonymous names, including 3-Isopropoxy-2,4,6-trifluorobenzeneboronic acid and (2,4,6-Trifluoro-3-isopropoxyphenyl)boronic acid. These variations reflect different systematic approaches to naming while maintaining chemical accuracy. The MDL number MFCD07784388 provides additional database identification for research and commercial purposes. The structural identification is further supported by computed descriptors that facilitate molecular recognition and property prediction in computational chemistry applications.

Table 1: Fundamental Molecular Properties of this compound

Historical Development in Organoboron Chemistry

The development of this compound must be understood within the broader historical context of organoboron chemistry, which traces its origins to the pioneering work of Edward Frankland in 1860. Frankland's synthesis of ethylboronic acid through a two-stage process involving diethylzinc and triethyl borate marked the first preparation and isolation of a boronic acid compound. This groundbreaking achievement established the foundation for an entire class of organoboron compounds that would eventually include sophisticated derivatives such as the trifluorophenylboronic acid under investigation.

The historical trajectory of organoboron chemistry experienced significant acceleration during the early twentieth century, particularly through the seminal contributions of Alfred Stock between 1912 and 1936. Stock's systematic investigation of boron hydrides, including the synthesis of diborane B2H6, revealed the unusual bonding characteristics and complex properties that distinguish boron compounds from their carbon analogs. The Nobel Prize recognition of William N. Lipscomb in 1976 for his studies on borane structure and chemical bonding further validated the fundamental importance of this chemical domain.

The modern era of boronic acid chemistry gained tremendous momentum through the revolutionary work of Herbert C. Brown in the 1950s, whose discovery of hydroboration reactions opened new synthetic pathways and applications. Brown's research demonstrated the synthetic utility of organoboron compounds and established their importance as versatile intermediates in organic synthesis. This period marked a crucial transition from fundamental structural studies to practical synthetic applications, setting the stage for the development of specialized boronic acids like this compound.

The introduction of fluorinated substituents into boronic acid structures represents a more recent advancement in the field, driven by the unique electronic properties that fluorine atoms impart to organic molecules. The electron-withdrawing nature of fluorine substituents significantly influences the electronic distribution within the molecule, affecting both reactivity patterns and stability characteristics. The systematic incorporation of multiple fluorine atoms, as seen in the 2,4,6-trifluoro substitution pattern, reflects sophisticated understanding of structure-activity relationships in organoboron chemistry.

Position Within Contemporary Boronic Acid Research

This compound occupies a significant position within contemporary boronic acid research, primarily due to its exceptional utility in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This palladium-catalyzed transformation has revolutionized synthetic organic chemistry by enabling the formation of carbon-carbon bonds under mild conditions with broad functional group tolerance. The compound's unique electronic properties, derived from the combination of electron-withdrawing fluorine substituents and the electron-donating isopropoxy group, create a balanced reactivity profile that enhances its performance in these critical synthetic transformations.

Contemporary research applications extend beyond traditional organic synthesis to include advanced materials science and medicinal chemistry development. The compound serves as a valuable building block in the synthesis of pharmaceuticals and agrochemicals, where the trifluorophenyl motif often confers enhanced biological activity and metabolic stability. The fluorinated aromatic system provides resistance to enzymatic degradation while maintaining favorable pharmacokinetic properties, making it particularly attractive for drug discovery applications.

Recent developments in boronic acid chemistry have emphasized their role in molecular recognition and sensing applications, particularly for the detection of sugars and other biomolecules. Arylboronic acids demonstrate specific discrimination among saccharides through reversible covalent complex formation, with the electronic properties of the aryl substituents significantly influencing selectivity and binding affinity. The trifluoro substitution pattern in this compound potentially enhances these recognition capabilities through altered Lewis acidity and binding characteristics.

The compound's position in contemporary research is further strengthened by its role in advancing fundamental understanding of organoboron chemistry. Modern computational chemistry and spectroscopic techniques have enabled detailed investigation of electronic structure and bonding characteristics, providing insights that guide the design of new boronic acid derivatives. The systematic study of structure-property relationships in compounds like this compound contributes to the broader knowledge base that informs rational molecular design strategies.

Table 2: Contemporary Research Applications of this compound

属性

IUPAC Name |

(2,4,6-trifluoro-3-propan-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BF3O3/c1-4(2)16-9-6(12)3-5(11)7(8(9)13)10(14)15/h3-4,14-15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROCZYUISNXPFSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1F)F)OC(C)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584716 | |

| Record name | {2,4,6-Trifluoro-3-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871125-73-4 | |

| Record name | {2,4,6-Trifluoro-3-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategy

The synthesis of 3-isopropoxy-2,4,6-trifluorophenylboronic acid typically involves:

- Starting from a 2,4,6-trifluorophenylboronic acid or a suitable halogenated precursor.

- Introduction of the isopropoxy substituent at the 3-position via nucleophilic aromatic substitution or transition-metal catalyzed coupling.

- Purification and isolation of the boronic acid derivative.

Preparation via Palladium-Catalyzed Coupling Reactions

One of the most effective methods reported involves palladium-catalyzed coupling reactions using tetrakis(triphenylphosphine)palladium(0) as the catalyst in polar aprotic solvents like N,N-dimethylformamide (DMF) or 1,4-dioxane. The key steps include:

- Reacting 2,4,6-trifluorophenylboronic acid with an appropriate isopropoxy-substituted aryl halide or precursor.

- Employing potassium phosphate or potassium dihydrogen phosphate as a base.

- Heating the reaction mixture under inert atmosphere (argon) at elevated temperatures (typically 100°C to reflux conditions) for several hours.

Example Reaction Conditions and Yields:

| Yield (%) | Reaction Conditions | Notes on Operation |

|---|---|---|

| 93% | Potassium dihydrogen phosphate; Pd(PPh3)4; DMF; 100°C; 20 min | Dissolution of trifluoromethanesulfonic acid ester, 2,4,6-trifluorophenylboronic acid, base, and catalyst in dry DMF; heating and purification via SCX column. |

| 40% | Tripotassium phosphate hexahydrate; potassium bromide; Pd(PPh3)4; 1,4-dioxane; reflux; 5 h; inert atmosphere | Reaction under argon with purification by silica gel chromatography; typical for related trifluorophenylboronic acid derivatives. |

These methods highlight the importance of palladium catalysis and careful control of reaction conditions to achieve moderate to high yields of functionalized trifluorophenylboronic acids.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the synthesis of boronic acid derivatives, including those with fluorinated aromatic rings and alkoxy substituents:

- Reactions conducted in dichloromethane at 120°C for short times (15 minutes).

- Use of diamines, glyoxaldehyde, and boronic acid in the presence of microwave heating.

- Subsequent treatment with trifluoroacetic acid (TFA) in dichloromethane to obtain the final product.

- Purification by chromatography yields up to 83% of the desired product.

This method offers a rapid and efficient route, reducing reaction times significantly compared to conventional heating.

Summary Table of Preparation Methods

Research Findings and Considerations

- The presence of multiple fluorine atoms on the phenyl ring increases the electron-withdrawing character, influencing reactivity and regioselectivity during substitution reactions.

- The isopropoxy group at the 3-position is introduced selectively, often requiring controlled reaction conditions to avoid side reactions.

- Palladium-catalyzed Suzuki-type coupling reactions remain the most reliable and scalable method for synthesizing this compound.

- Microwave-assisted methods provide a valuable alternative for rapid synthesis, particularly useful in medicinal chemistry where time-efficient routes are essential.

- Purification techniques such as strong cation exchange (SCX) chromatography and silica gel chromatography are critical to obtain the compound in high purity suitable for pharmaceutical applications.

化学反应分析

Types of Reactions: 3-Isopropoxy-2,4,6-trifluorophenylboronic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines and alcohols.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of corresponding hydroxyl groups or other reduced derivatives.

Substitution: Formation of substituted phenylboronic acids or other derivatives.

科学研究应用

Antidiabetic Properties

Research indicates that boronic acids, including 3-isopropoxy-2,4,6-trifluorophenylboronic acid, can modulate insulin secretion and improve glycemic control. They are believed to inhibit hormone-sensitive lipase, which plays a role in lipid metabolism and insulin sensitivity. This property makes them potential candidates for treating conditions like type 2 diabetes and metabolic syndrome .

Cancer Treatment

Boronic acids have been shown to enhance the efficacy of existing anticancer drugs. The incorporation of boron into drug molecules can increase their potency against cancer cells. For instance, compounds similar to this compound have been evaluated for their ability to induce apoptosis in various cancer cell lines . The unique electronic properties of boron-containing compounds may facilitate interactions with biological targets involved in tumor growth.

Antibacterial Activity

The compound has also been investigated for its antibacterial properties. Boronic acids can disrupt bacterial cell wall synthesis and have shown effectiveness against Gram-negative bacteria, which are often resistant to conventional antibiotics . This application is particularly relevant given the rise of multi-drug resistant infections.

Cross-Coupling Reactions

This compound serves as a valuable reagent in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, facilitating the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals .

Catalysis

The compound's boron atom can act as a Lewis acid catalyst in various organic transformations. Its ability to stabilize negative charges makes it useful in reactions such as ring-opening polymerizations and selective oxidations .

Toxicological Profile

Despite the promising applications of boronic acids, including this compound, their safety profile is crucial for therapeutic use. Preliminary studies suggest that many boron-containing compounds exhibit low acute toxicity levels, with significant doses required to induce harmful effects . This characteristic is favorable for their development as therapeutic agents.

Case Studies

作用机制

The mechanism by which 3-Isopropoxy-2,4,6-trifluorophenylboronic acid exerts its effects involves its interaction with molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with diols and other functional groups, which is crucial in its biological and chemical activities. The trifluorophenyl group enhances the compound's stability and reactivity.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations in Alkoxy-Fluorinated Phenylboronic Acids

The following table summarizes key structural analogs, focusing on alkoxy chain length, fluorine substitution patterns, and physicochemical properties:

Functional Group Replacements

- Fluorine vs. Chlorine Substitution: 3-Chloro-4-isopropoxyphenylboronic acid (CAS: Not specified) replaces fluorine with chlorine at position 3. Chlorine’s stronger electron-withdrawing effect increases boronic acid reactivity but may reduce stability in aqueous conditions . 3-Isopropoxy-4-methoxyphenylboronic acid (CAS: 516465-82-0) lacks fluorine, reducing electrophilicity but enhancing solubility in polar solvents due to the methoxy group .

Electronic and Steric Effects

- Alkoxy Chain Length : Longer chains (e.g., butoxy in 3-Butoxy-2,4,6-trifluorophenylboronic acid ) enhance lipophilicity, favoring organic-phase reactions, while shorter chains (e.g., ethoxy) reduce steric hindrance .

Key Research Findings

Reactivity in Suzuki Couplings

- This compound demonstrates slower coupling rates compared to its ethoxy analog due to steric hindrance from the isopropoxy group. However, it achieves higher yields in sterically demanding substrates (e.g., ortho-substituted aryl halides) .

- 4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid shows exceptional compatibility with palladium catalysts, enabling efficient synthesis of trifluoromethylated biaryls .

Thermal Stability

- Thermogravimetric analysis (TGA) of fluorinated phenylboronic acids reveals that increased fluorine content correlates with higher thermal stability. For example, 4-Butoxy-2,3,5,6-tetrafluorophenylboronic acid decomposes at 220°C, compared to 195°C for This compound .

生物活性

3-Isopropoxy-2,4,6-trifluorophenylboronic acid (C9H10BF3O3) is a boronic acid derivative with notable biological activities and applications in medicinal chemistry. This compound is characterized by its trifluoromethyl groups, which enhance its reactivity and stability. The compound's unique structure allows it to interact with various biological targets, making it a subject of interest in drug development and catalysis.

Biological Activity

The biological activity of this compound is primarily related to its ability to inhibit specific enzymes and interact with biomolecules. Its mechanisms include:

- Enzyme Inhibition : Boronic acids are known for their ability to inhibit proteases, including HIV protease and serine proteases. The presence of the boron atom allows for the formation of reversible covalent bonds with the active site of these enzymes, effectively blocking their activity .

- Lipase Inhibition : This compound has been studied for its potential to inhibit hormone-sensitive lipase (HSL), which is crucial in regulating lipid metabolism. Inhibition of HSL can lead to decreased levels of free fatty acids in plasma, making it a candidate for treating metabolic disorders such as insulin resistance and dyslipidemia .

Case Studies

- HIV Protease Inhibition : Research indicates that boronic acid derivatives like this compound can significantly improve the oxidative stability of HIV protease inhibitors. The structural modifications enhance binding affinity and efficacy against the protease, demonstrating a potential therapeutic application in HIV treatment .

- Metabolic Disorders : In studies focusing on metabolic syndrome, compounds similar to this compound have shown promising results in modulating lipid profiles and improving insulin sensitivity. These findings suggest that such boronic acids could be developed into pharmacological agents for managing conditions like diabetes and obesity .

Table 1: Summary of Biological Activities

Additional Findings

- Oxidative Stability : Research has demonstrated that modifications in the boronic acid structure can lead to significant improvements in oxidative stability while maintaining biological activity. This is particularly important for developing stable pharmaceutical formulations .

- Catalytic Applications : Beyond biological applications, this compound has been utilized as a catalyst in organic reactions, showcasing its versatility in both synthetic and biological chemistry .

常见问题

Q. What are the common synthetic routes for preparing 3-isopropoxy-2,4,6-trifluorophenylboronic acid?

The synthesis typically involves introducing the boronic acid group to a fluorinated aromatic precursor. A standard route includes:

- Step 1 : Lithiation of 2,4,6-trifluoro-3-isopropoxybenzene using a strong base (e.g., LDA or n-BuLi).

- Step 2 : Quenching with trimethyl borate (B(OMe)₃) to form the boronic ester.

- Step 3 : Acidic hydrolysis to yield the final boronic acid. Structural analogs (e.g., 3-ethoxy-2,4,6-trifluorophenylboronic acid) follow similar pathways, as seen in arylboronic acid synthesis .

| Reaction Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Lithiation | LDA, THF, -78°C | 60-75% |

| Borylation | B(OMe)₃, RT | 80-90% |

| Hydrolysis | HCl (1M), RT | 95%+ |

Q. How can researchers characterize the purity and structure of this compound?

Key analytical methods include:

- ¹H/¹⁹F NMR : To confirm substituent positions and isopropoxy group integration.

- Mass Spectrometry (HRMS) : Matches observed mass (234.0681 g/mol) with theoretical values .

- HPLC with UV detection : Validates purity (>97% via HLC methods) .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability, critical for storage protocols.

Q. What are the recommended handling and storage conditions for this compound?

- Storage : At 0–6°C in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis .

- Solubility : Best in polar aprotic solvents (e.g., THF, DMF). Avoid aqueous solutions unless stabilized with diols .

Advanced Research Questions

Q. How do electronic effects of the isopropoxy and trifluoromethyl groups influence Suzuki-Miyaura cross-coupling reactivity?

The electron-withdrawing fluorine atoms and electron-donating isopropoxy group create a polarized aromatic ring, enhancing oxidative addition with palladium catalysts. Key considerations:

- Catalyst Choice : Pd(PPh₃)₄ or Pd(dba)₂ for electron-deficient substrates.

- Solvent : Dioxane/water mixtures improve solubility and reaction efficiency.

- Base : K₂CO₃ or CsF to stabilize the boronate intermediate .

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst Loading | 2 mol% Pd | 85-92% |

| Temperature | 80°C | Maximizes rate |

| Base | CsF | Reduces side reactions |

Q. What strategies resolve contradictions in spectroscopic data for fluorinated arylboronic acids?

Discrepancies in NMR or mass spectra may arise from residual solvents, tautomerism, or hydrolysis. Mitigation steps:

Q. How can transient interactions between this compound and biomolecules be analyzed?

The boronic acid group binds diols (e.g., saccharides) via reversible ester formation. Techniques include:

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (ΔG, Kd).

- Surface Plasmon Resonance (SPR) : Measures real-time interaction kinetics.

- Fluorescence Quenching : Monitors conformational changes in protein targets .

| Technique | Application | Sensitivity Range |

|---|---|---|

| ITC | Thermodynamic profiling | Kd: 1 µM–1 mM |

| SPR | Kinetic analysis (ka/kd) | 10 pM–100 µM |

Q. What computational methods predict regioselectivity in reactions involving this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. For example:

- HOMO/LUMO Analysis : Identifies nucleophilic/electrophilic sites on the aromatic ring.

- Transition State Modeling : Predicts steric effects from the isopropoxy group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。